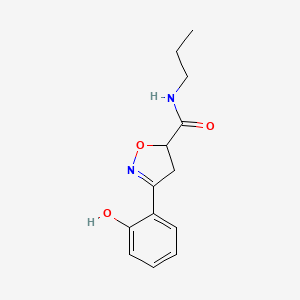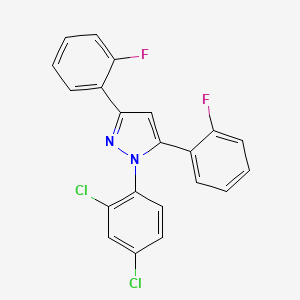![molecular formula C17H14F3N7O2 B14925798 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925798.png)
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes multiple pyrazole and trifluoromethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of pyrazole rings and the incorporation of trifluoromethyl groups The synthetic route may start with the preparation of pyrazole intermediates, followed by cyclization reactions to form the isoxazolo[5,4-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 3-methyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of both pyrazole and trifluoromethyl groups in 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H14F3N7O2 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14F3N7O2/c1-8-13-10(15(28)22-12-7-27(3)24-14(12)17(18,19)20)4-11(23-16(13)29-25-8)9-5-21-26(2)6-9/h4-7H,1-3H3,(H,22,28) |
Clave InChI |
DDMWVYAFTKEQCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CN(N=C4C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925719.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925725.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925729.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14925733.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925737.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925738.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925740.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925751.png)
![7-(4-bromophenyl)-1-(butan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14925762.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925768.png)
![{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone](/img/structure/B14925769.png)
![5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14925785.png)

